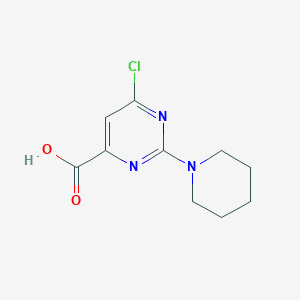
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12ClN3O2 It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with the chlorinated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the piperidinyl group, making it less versatile in certain applications.
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.
6-Fluoro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid: Substitutes chlorine with fluorine, which can alter its chemical and biological properties.
Uniqueness
6-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the piperidinyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
6-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-6-7(9(15)16)12-10(13-8)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
InChI 键 |
ZWXLLMHOFVCGEK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


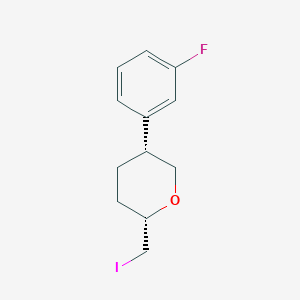
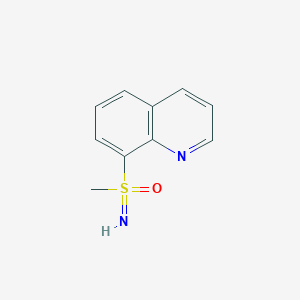
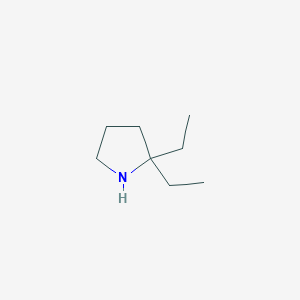
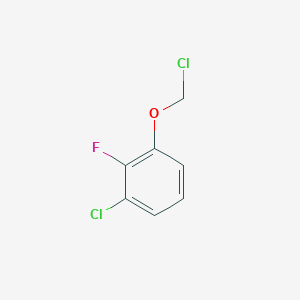
![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
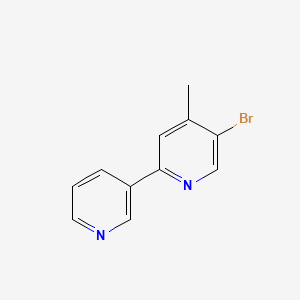
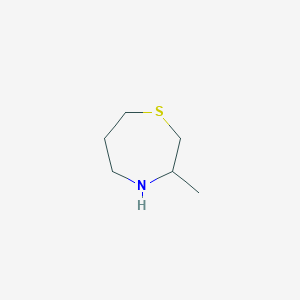
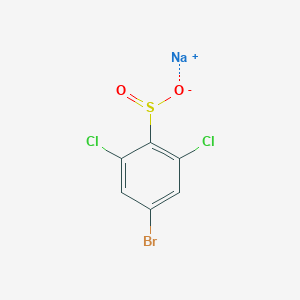

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
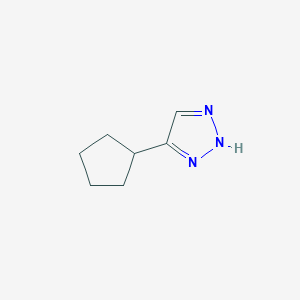
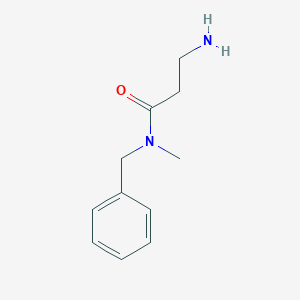
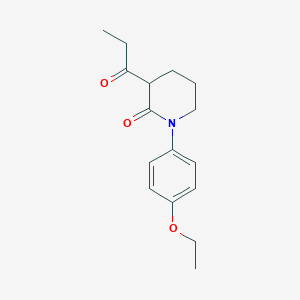
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
